molecular formula C16H19N5O4S B610776 Selurampanel CAS No. 912574-69-7

Selurampanel

Katalognummer B610776
CAS-Nummer: 912574-69-7
Molekulargewicht: 377.419
InChI-Schlüssel: MCECSFFXUPEPDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Selurampanel (INN, code name BGG492) is a drug closely related to the quinoxalinedione series. It acts as a competitive antagonist of the AMPA and kainate receptors . As of 2015, it was being investigated in clinical trials by Novartis for the treatment of epilepsy .


Synthesis Analysis

A series of potent quinazolinedione sulfonamide AMPA receptor antagonists were designed and synthesized . The structure-activity relationship (SAR) and in vivo activity of the series were investigated. In particular, compound 1S (Selurampanel) has shown excellent oral potency against MES-induced generalized tonic-clonic seizures in rodents .


Molecular Structure Analysis

Selurampanel has a molecular formula of C16H19N5O4S . Its average mass is 377.418 Da and its mono-isotopic mass is 377.115784 Da .

Wissenschaftliche Forschungsanwendungen

  • Epilepsy Treatment

    Selurampanel (BGG492) is an experimental AMPA antagonist undergoing clinical trials for epilepsy treatment. It has shown potential in seizure control, particularly as adjunctive therapy. Given the need for new epilepsy treatments, AMPAR antagonists like Selurampanel could be highly useful for a subset of patients (Faught, 2014).

  • Drug Solubility and Migraine Treatment

    Selurampanel, known for its poor water solubility, has been a subject of pharmaceutical design studies. Research on creating amorphous ionic liquid strategies for Selurampanel aimed to enhance its solubility and efficacy, particularly for rapid uptake in treating migraine symptoms (Wiest et al., 2017).

  • Chronic Subjective Tinnitus

    A study evaluated Selurampanel's efficacy and safety in patients with moderate-to-catastrophic chronic subjective tinnitus. The results indicated a reduction in tinnitus loudness and annoyance after a single dose, and a significant reduction in tinnitus handicap after two weeks of treatment, suggesting its potential in tinnitus management (Kucher et al., 2021).

  • Drug Development and Synthesis

    Research on the design and synthesis of Selurampanel explored its structure-activity relationships and in vivo activity. This included its effectiveness against seizures in rodents and significant activity in epilepsy patients. The study also obtained the X-ray crystal structure of Selurampanel bound to the AMPA receptor (Orain et al., 2017).

Safety And Hazards

Selurampanel has been studied in patients with chronic subjective tinnitus . Dizziness was the most frequently reported adverse event in 50% of patients on BGG492 100mg TID, and 31.5% of patients on BGG492 50mg TID, compared to 9.6% on placebo . It has also been studied in the acute treatment of migraine, and was found to produce some pain relief, but with a relatively high rate of side effects .

Zukünftige Richtungen

Selurampanel showed reduction of both tinnitus loudness and annoyance after a single dose and reduction of tinnitus handicap after 2 weeks of treatment in patients with chronic subjective tinnitus . This supports further clinical investigation of AMPA receptor antagonists with an improved benefit/risk ratio . A dose of 100mg TID BGG492 showed higher efficacy but somewhat lower tolerability compared to 50mg TID .

Eigenschaften

IUPAC Name

N-[6-(2-methylpyrazol-3-yl)-2,4-dioxo-7-propan-2-yl-1H-quinazolin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-9(2)10-8-13-12(7-11(10)14-5-6-17-20(14)3)15(22)21(16(23)18-13)19-26(4,24)25/h5-9,19H,1-4H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCECSFFXUPEPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)NC(=O)N(C2=O)NS(=O)(=O)C)C3=CC=NN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238467
Record name Selurampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selurampanel

CAS RN

912574-69-7
Record name N-[1,4-Dihydro-7-(1-methylethyl)-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-3(2H)-quinazolinyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912574-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selurampanel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912574697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selurampanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Selurampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELURAMPANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG1MR7DAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

CH3SO2NHNH2 (79.5 mg, 1.1 equiv) and i-Pr2NEt (225 μL, 2 equiv) were added to a solution of 2-(4-chloro-phenoxycarbonylamino)-4-isopropyl-5-(2-methyl-2H-pyrazol-3-yl)-benzoic acid methyl ester (281 mg, 0.65 mmol) in dioxane (8 mL). The mixture was stirred for 16 h (TLC control) at 80° C. The mixture was evaporated to dryness. The crude product was purified by flash chromatography (MeOH/DCM (1:9)) to provide N-[7-isopropyl-6-(2-methyl-2H-pyrazol-3-yl)-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl]-methanesulfonamide as a white solid (120 mg, 48%) (ESI-MS: m/z 378 [M+H]+, rt 4.20 min).
Quantity
79.5 mg
Type
reactant
Reaction Step One
Quantity
225 μL
Type
reactant
Reaction Step One

Citations

For This Compound
10
Citations
K Kucher, D Johns, F Wagner, K Abd-Elaziz… - Progress in Brain …, 2021 - Elsevier
To evaluate efficacy and safety of BGG492 (selurampanel; an orally active, competitive AMPA glutamate receptor antagonist) in patients with moderate-to-catastrophic chronic …
Number of citations: 1 www.sciencedirect.com
E Faught - Expert Opinion on Investigational Drugs, 2014 - Taylor & Francis
Introduction: AMPA-type glutamate receptor (AMPAR) antagonism is under development as a novel mechanism of action for antiepileptic drugs. Selurampanel ( BGG492 ) is an …
Number of citations: 39 www.tandfonline.com
D Orain, E Tasdelen, S Haessig, M Koller… - …, 2017 - Wiley Online Library
… Strong anticonvulsant: We report the design and synthesis of the AMPA receptor antagonist selurampanel. The X-ray crystal structure of selurampanel bound to the AMPA receptor …
D Orain, E Tasdelen, S Haessig, M Koller… - …, 2017 - Wiley Online Library
The front cover picture shows the modulation of hGluA2 by Selurampanel (central structure), a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. …
J Wiest, M Saedtler, A Balk, B Merget, T Widmer… - Journal of Controlled …, 2017 - Elsevier
… space for amorphous ionic liquid strategies for Selurampanel, a poorly water soluble drug … compared to the crystalline free acid of Selurampanel. Guided by ionic liquid structure, in vivo …
Number of citations: 30 www.sciencedirect.com
M Mula - Expert Opinion on Emerging Drugs, 2018 - Taylor & Francis
… Among AEDs in Phase II development, Cannabidavirin, Padsevonil and Selurampanel may represent a promising fourth generation of compounds for focal epilepsies if they …
Number of citations: 16 www.tandfonline.com
M Greco, G Varriale, G Coppola, F Operto… - Expert Opinion on …, 2018 - Taylor & Francis
… patients were randomized for 9 days to selurampanel monotherapy or placebo. In patients … Selurampanel was given orally three times daily as adjunctive treatment. Mean percentage …
Number of citations: 23 www.tandfonline.com
G Zaccara, D Schmidt - Pharmacological Research, 2016 - Elsevier
… patients were randomized for 9 days to selurampanel monotherapy or placebo. In patients … -controlled exploratory dose-titration study, selurampanel was given orally three times daily …
Number of citations: 37 www.sciencedirect.com
S Elkommos, M Mula - Expert Opinion on Pharmacotherapy, 2022 - Taylor & Francis
… For adult focal epilepsies, padsevonil and carisbamate are at a more advanced Phase III stage of clinical development followed by compounds at Phase II like selurampanel, XEN1101 …
Number of citations: 8 www.tandfonline.com
A Rapacz - Acta Poloniae Pharmaceutica-Drug Research, 2018 - bibliotekanauki.pl
… effect of selurampanel has been obtained in patients with photosensitive epilepsy (90). In the Phase II trial selurampanel (… doseñresponse relationship in selurampanel groups, however, …
Number of citations: 1 bibliotekanauki.pl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.